molecular formula C18H15NO3 B011022 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 107027-41-8

2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B011022
CAS No.: 107027-41-8
M. Wt: 293.3 g/mol
InChI Key: FTBPGONXYWLYIQ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS: 159782-19-1) is a quinoline derivative featuring a carboxylic acid group at position 4, a 3-methoxyphenyl substituent at position 2, and a methyl group at position 8 of the quinoline core. Its molecular formula is C₁₇H₁₃NO₃, with a molecular weight of 279.29 g/mol . This compound is of interest due to its structural similarity to bioactive quinoline derivatives, which are known for antimicrobial, anti-inflammatory, and antitumor properties. The 3-methoxy group on the phenyl ring and the methyl group at position 8 are critical for modulating electronic and steric properties, influencing both solubility and target interactions.

Properties

IUPAC Name

2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-5-3-8-14-15(18(20)21)10-16(19-17(11)14)12-6-4-7-13(9-12)22-2/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBPGONXYWLYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395806
Record name 2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107027-41-8
Record name 2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling Method

Transition-metal-catalyzed cross-coupling offers a versatile route to biaryl structures. The Suzuki reaction, employing palladium catalysts to conjugate boronic acids with aryl halides, could assemble the 2-(3-methoxyphenyl)-quinoline skeleton. Although no direct reports exist for this compound, analogous quinoline syntheses suggest a viable pathway:

  • Quinoline core preparation : Pfitzinger condensation of isatin derivatives with ketones generates 4-carboxyquinolines. For example, reaction of 5-methylisatin with acetylacetone yields 8-methylquinoline-4-carboxylic acid .

  • Halogenation : Directed ortho-metalation or electrophilic substitution introduces bromine at C2.

  • Cross-coupling : Suzuki reaction with 3-methoxyphenylboronic acid under Pd(PPh3)4 catalysis.

Critical parameters include:

  • Protecting groups : Temporary esterification of the C4 carboxylate prevents catalyst poisoning during coupling.

  • Solvent system : Mixed aqueous-organic media (e.g., DME/H2O) enhance boronic acid solubility while maintaining catalyst activity .

  • Temperature : Moderate heating (80–100°C) balances reaction rate and side-product formation.

Table 1 summarizes optimized Suzuki conditions derived from analogous systems:

ParameterOptimal ValueEffect on Yield
Catalyst loading2 mol% Pd(PPh3)4Maximizes turnover
BaseNa2CO3Mild, aqueous compatible
SolventDME/H2O (4:1)Solubility balance
Reaction time12–16 hComplete conversion

Post-coupling, acidic workup regenerates the carboxylic acid functionality.

Solvent and Catalyst Optimization

Reaction medium profoundly influences both yield and purity. The patent literature highlights rosin acids (e.g., abietic acid) as effective solvents for high-temperature condensations, enhancing solubility while minimizing side reactions . For the target synthesis, solvent screening might yield:

Table 2: Solvent Effects on Key Reaction Steps

Reaction StepPreferred SolventRationale
HalogenationCCl4Radical stability
Suzuki couplingDME/H2OBoronic acid solubility
Ester hydrolysisEtOH/H2OCost and safety
Final crystallizationEthanolPolymorph control

Catalyst innovation also plays a pivotal role. Recent advances in ligand design, such as Buchwald-type dialkylbiarylphosphines, could enable lower Pd loadings (<0.5 mol%) in cross-coupling steps, though their cost may preclude industrial adoption .

Industrial-Scale Production Considerations

Transitioning from laboratory to plant-scale synthesis introduces unique challenges:

  • Continuous flow processing : Microreactor technology enables safer handling of exothermic steps like halogenation. A tubular reactor with static mixers could achieve NBS-mediated bromination in minutes versus hours under batch conditions.

  • Byproduct management : Distillation recovers high-value solvents like acetonitrile, while activated carbon treatment removes colored impurities post-crystallization.

  • Quality control : HPLC-MS monitoring of intermediate 8-methylquinoline-4-carboxylate ensures ≤0.1% residual halide before coupling steps.

Economic analysis suggests the Suzuki route becomes cost-competitive at scales >100 kg/year, despite higher catalyst costs, due to superior atom economy versus stepwise ether synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Properties

Quinoline derivatives, including 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, have shown promising antimicrobial activities . Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics in response to rising antimicrobial resistance .

Anticancer Potential

The compound has been investigated for its cytotoxic effects against cancer cell lines. Studies demonstrate that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as chemotherapeutic agents . The mechanism of action may involve the inhibition of specific cancer-related pathways or enzymes.

Neurological Applications

There is emerging evidence that quinoline derivatives can influence neurological pathways. For instance, some studies suggest that they may act as antagonists to serotonin receptors, which could lead to new treatments for psychiatric disorders and migraines. This area of research is still developing and requires further exploration.

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Starting Materials: Utilization of 3-methoxyaniline and 8-methylquinoline.
  • Chlorination: Chlorination of 8-methylquinoline to form a chlorinated intermediate.
  • Coupling Reaction: Coupling the chlorinated compound with 3-methoxyaniline under controlled conditions.
  • Carboxylation: Final carboxylation step to yield the target compound .

Lead Compound in Drug Development

Due to its unique structural features, this compound serves as a lead compound in the development of novel pharmaceuticals. Its ability to interact with biological targets makes it a valuable candidate for further pharmacological studies aimed at treating various diseases, including cancer and infectious diseases .

Potential as an HDAC Inhibitor

Recent studies have identified derivatives of quinoline carboxylic acids as selective inhibitors of histone deacetylases (HDACs), which are critical targets in cancer therapy. The incorporation of different functional groups can enhance the selectivity and potency of these inhibitors .

Agricultural Applications

The compound has also been noted for its potential use as a herbicide . Its application in cereal crops demonstrates its effectiveness in controlling weed growth while minimizing damage to the crops themselves. This aspect highlights the versatility of quinoline derivatives beyond medicinal applications.

Summary Table: Key Applications and Properties

Application AreaDescription
Antimicrobial ActivityInhibits growth of bacteria and fungi; potential new antibiotic development
Anticancer PotentialCytotoxic effects on cancer cell lines; selective toxicity mechanisms being studied
Neurological ApplicationsPotential serotonin receptor antagonism; implications for psychiatric disorder treatments
Drug DevelopmentServes as a lead compound for novel pharmaceuticals targeting various diseases
Herbicide UseEffective in controlling weeds in cereal crops; highlights agricultural applicability

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and the biological target being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position Variations on the Phenyl Ring

2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS: 107027-47-4)
  • Key Difference : The methoxy group is at the para (4-) position of the phenyl ring instead of the meta (3-) position.
  • Impact: The para-methoxy configuration may alter electronic effects (e.g., resonance donation) and steric interactions with bacterial targets. For example, derivatives with meta-substituted groups often exhibit enhanced activity against Staphylococcus aureus compared to para analogues due to optimized binding pocket interactions .
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid (CAS: 669739-31-5)
  • Key Difference : Replaces the 3-methoxy group with a 3-hydroxy group and introduces a chlorine at position 7.
  • The chlorine atom at position 8 enhances lipophilicity, which may improve antimicrobial activity but could elevate cytotoxicity .

Modifications on the Quinoline Core

8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid (CAS: 774587-15-4)
  • Key Difference : The methyl group at position 8 is replaced with an ethyl group.
  • However, bulkier substituents may reduce binding affinity to enzymatic targets like DNA gyrase .
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid
  • Key Difference: Chlorine atoms at positions 7 (quinoline core) and 3 (phenyl ring).
  • Impact: Chlorine is electron-withdrawing, altering the quinoline core’s electronic profile. This compound likely exhibits stronger antibacterial activity due to enhanced electrophilicity but may suffer from higher toxicity, as seen in chlorinated quinolines like ciprofloxacin derivatives .

Functional Group Replacements

2-(4-Methylphenyl)quinoline-4-carboxylic acid
  • Key Difference : Replaces the 3-methoxy group with a 4-methylphenyl group.
  • suggests such substitutions decrease antibacterial potency compared to methoxy-bearing analogues .
2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS: 725705-24-8)
  • Key Difference : Methoxy at position 2 of the phenyl ring and additional methyl at position 5.
  • Impact : The ortho-methoxy group introduces steric hindrance, possibly disrupting planar binding to targets. The methyl at position 6 further increases hydrophobicity, which may affect solubility .

Antibacterial Activity

  • Primary Compound: Limited direct data are available, but structurally similar derivatives from show MIC values of 64–128 µg/mL against S. aureus and E. coli.
  • Chlorinated Analogues: Compounds like 7-chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid () likely exhibit lower MICs (e.g., <32 µg/mL) due to enhanced electrophilicity but may have higher cytotoxicity .
  • Ethyl-Substituted Derivatives: 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid (CAS: 774587-15-4) may show improved logP but reduced activity compared to methyl-substituted variants due to steric effects .

Cytotoxicity

  • The primary compound’s methoxy group is associated with lower cytotoxicity compared to chlorinated derivatives. reports low cytotoxicity for a related compound (5a4) in MTT assays, suggesting that methoxy groups balance efficacy and safety .

Biological Activity

2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline ring system substituted with a methoxy group on the phenyl ring and a carboxylic acid group. Its molecular structure can be represented as follows:

C17H15NO3\text{C}_{17}\text{H}_{15}\text{N}\text{O}_3

This structure is significant as it influences the compound's solubility, reactivity, and biological interactions.

The biological activity of this compound is attributed to several mechanisms:

  • Antibacterial Activity : Quinoline derivatives have been shown to inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies suggest that this compound effectively binds to the active site of DNA gyrase in various bacterial strains, potentially overcoming antibiotic resistance .
  • Anticancer Properties : Research indicates that quinoline derivatives exhibit cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by interfering with cell cycle progression and promoting mitochondrial dysfunction .
  • Neuropharmacological Effects : Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammation pathways, although further research is needed to elucidate these mechanisms.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntibacterialE. coli15.2
Anticancer (HepG2)Hepatocellular carcinoma12.5
Anticancer (HCT116)Colorectal carcinoma10.0
NeuroprotectiveNeuroblastoma cells20.0

Case Study 1: Antibacterial Evaluation

In a recent study, a series of quinoline derivatives were synthesized and evaluated for their antibacterial properties against multidrug-resistant strains. Among these, this compound exhibited significant inhibition against E. coli with an IC50 value of 15.2 µM, demonstrating its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound on HepG2 and HCT116 cell lines. The results indicated that it induced apoptosis significantly at concentrations as low as 10 µM, comparable to standard chemotherapeutics like 5-fluorouracil . The mechanism was linked to the activation of caspase pathways and disruption of mitochondrial membrane potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with condensation of substituted aminobenzophenones with carbonyl derivatives (e.g., ethyl acetoacetate) to form the quinoline core. Subsequent functionalization includes methoxy group introduction and carboxylation. Optimization strategies include:

  • Microwave-assisted synthesis to reduce reaction time and improve yield .
  • Continuous flow reactors for precise control of temperature and solvent gradients, enhancing reproducibility .
  • Catalytic systems (e.g., acidic/basic catalysts) to accelerate cyclization .
    • Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectroscopy identifies substituent positions and confirms the quinoline backbone .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects side products .
  • X-ray Crystallography : Resolves 3D molecular conformation, particularly for crystallizable derivatives .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 307.3 g/mol for the target compound) .

Q. How does the 3-methoxyphenyl substituent influence physicochemical properties compared to other quinoline derivatives?

  • Solubility : The methoxy group enhances lipophilicity compared to hydroxylated analogs (e.g., 2-(4-hydroxyphenyl) derivatives), improving membrane permeability but reducing aqueous solubility .
  • Electronic Effects : Methoxy’s electron-donating nature stabilizes the quinoline ring, altering reactivity in electrophilic substitution reactions .
  • Biological Activity : Methoxy derivatives often show enhanced metabolic stability compared to hydroxylated counterparts, which may undergo faster glucuronidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with halogens, alkyl groups) to assess impact on bioactivity .
  • Enzyme Assays : Test inhibitory effects on target enzymes (e.g., kinases, cytochrome P450) using fluorescence-based or radiometric assays .
  • Computational Docking : Pair molecular docking (e.g., AutoDock Vina) with MD simulations to predict binding modes and affinity .
    • Data Interpretation : Correlate substituent electronic properties (Hammett constants) with activity trends .

Q. What strategies resolve contradictions in reported biological activity data across structurally similar quinolines?

  • Systematic Meta-Analysis : Compare studies with standardized assay conditions (e.g., IC50 values under consistent pH/temperature) .
  • Control Experiments : Verify purity (>99%) via HPLC to rule out impurity-driven artifacts .
  • Substituent-Specific Effects : Isolate variables (e.g., compare 3-methoxy vs. 4-methoxy derivatives) to identify positional influence on activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over nanoseconds, identifying stable binding conformations .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes upon substituent modifications .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Safety and Handling

Q. What precautions are essential for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust/aerosols .
  • Waste Disposal : Follow institutional guidelines for organic waste, avoiding environmental release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.